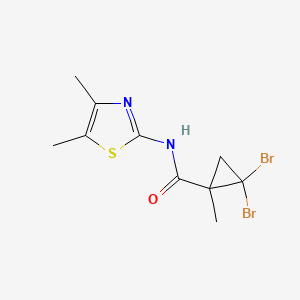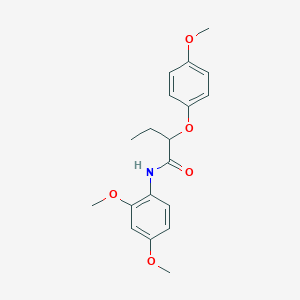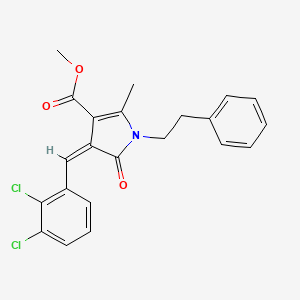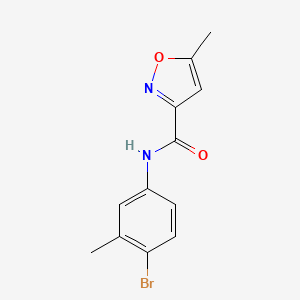![molecular formula C18H26Cl2N2S B4627319 N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)
N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiourea derivatives involves key steps starting from amine precursors to the formation of the thiourea core. A general approach to synthesize thiourea derivatives, including compounds similar to the specified chemical, often involves the reaction between amines and isothiocyanates or thiocyanates in the presence of suitable catalysts. The process is fine-tuned to introduce specific substituents on the phenyl and cyclohexyl rings, reflecting the diversity in the structural architecture of these molecules (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is critical for their chemical reactivity and biological activity. X-ray crystallography reveals that these compounds often crystallize in specific systems, showing unique molecular conformations. For instance, compounds with chlorophenyl and methylbenzoyl substituents have been found to crystallize in the monoclinic system, adopting trans-cis configurations. The presence of intramolecular hydrogen bonding (N-H...O) and specific stretching vibrations in the IR spectra are indicative of their structural features (Saeed et al., 2005).
Chemical Reactions and Properties
Thioureas participate in various chemical reactions, exploiting their reactive thiocarbonyl group. A notable reaction is the [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to diverse 2-amino-4,5-dihydrothiophenes. This reaction demonstrates the versatility of thioureas in synthesizing heterocyclic compounds, a property that can be utilized in developing new materials and pharmaceuticals (Xie et al., 2019).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular architecture. These properties are crucial for determining the compound's suitability for various applications. For example, the crystalline nature and specific heat capacity of thiourea derivatives can affect their behavior in chemical reactions and potential use in material science (Song Jironga, 2013).
Chemical Properties Analysis
Thiourea derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, hydrogen bonding capacity, and the ability to form coordination complexes. These properties are dictated by the electronic nature of the thiourea moiety and the substituents attached to it. Understanding these chemical properties is essential for exploring the reactivity of these compounds in synthetic chemistry and their potential interactions in biological systems (Rahman et al., 2021).
Applications De Recherche Scientifique
Thiourea Derivatives as Enzyme Inhibitors and Sensors
Thiourea derivatives, including compounds structurally related to N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea, have been studied for their enzyme inhibitory activities and potential as mercury sensors. These compounds exhibit significant inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes critical in nerve function. Additionally, their potential as sensing probes for toxic metals like mercury has been explored through spectrofluorimetric techniques, highlighting their versatility in biochemical applications (Rahman et al., 2021).
Structural and Spectroscopic Characterization
Thiourea derivatives have been synthesized and characterized using various spectroscopic techniques, providing insights into their molecular structure and potential applications. For example, studies have detailed the structural determination through single crystal X-ray diffraction, revealing monoclinic and trigonal systems with specific space groups. These structural insights are crucial for understanding the molecular interactions and potential applications of these compounds in fields such as materials science and molecular sensing (Yusof et al., 2010).
Bioremediation Applications
Some research has explored the use of phenylurea derivatives, similar in structure to N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea, in bioremediation technologies. These studies focus on enhancing the bioavailability and degradation of environmental contaminants, such as herbicides, in soil and water systems. Utilizing bacterial consortia, researchers have demonstrated increased degradation rates of contaminants, offering promising approaches for environmental cleanup and sustainable agriculture (Villaverde et al., 2012).
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2S/c1-4-18(2,3)12-5-7-15(8-6-12)21-17(23)22-16-10-13(19)9-14(20)11-16/h9-12,15H,4-8H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYILYQKBXWYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)


![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B4627262.png)
![3-ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4627267.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4627274.png)
![3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4627276.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4627285.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)



![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)